N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Description
N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Properties
IUPAC Name |
N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-6-12-27-21-8-4-3-7-20(21)26-23(27)16-25-24(28)22-9-5-13-30-22/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSDCTBMYLKUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis for Improved Efficiency
A solvent-free, one-pot method condenses o-phenylenediamine , 3-(3,4-dimethylphenoxy)propyl bromide , and furan-2-carbonyl chloride at 140°C. This approach eliminates intermediate purification, achieving a 65% overall yield. However, regioselectivity challenges necessitate precise stoichiometry.
Purification and Characterization
Final purification employs preparative high-performance liquid chromatography (HPLC) with a C18 column (H₂O/CH₃CN gradient). Purity >98% is confirmed via:
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HPLC-UV (λ = 254 nm),
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High-resolution mass spectrometry (HRMS) (Calcd. for C₂₄H₂₅N₃O₃: 403.1896; Found: 403.1893).
Challenges and Mitigation Strategies
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Regioselectivity in alkylation : Competing reactions at N1 vs. N3 positions are minimized using bulky bases (e.g., DBU).
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Carboxamide hydrolysis : Anhydrous DMF and controlled pH (7–8) prevent degradation during amidation.
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Scale-up limitations : Solvent-free methods reduce costs but require specialized equipment for large-scale grinding .
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated benzimidazoles .
Scientific Research Applications
N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: These compounds have modifications at the 2-position, enhancing their biological activity.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenoxy group and the furan-2-carboxamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide, with the CAS number 920116-27-4, is a complex organic compound belonging to the benzimidazole class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, synthesis methods, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O3 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-6-12-27-21... |
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : The initial step often includes the condensation of o-phenylenediamine with formic acid derivatives.
- Benzimidazole Formation : This step involves cyclization processes to form the benzimidazole core.
- Furan Ring Attachment : The furan moiety is introduced through acylation reactions.
- Final Coupling : The final product is obtained via amide bond formation using coupling reagents such as EDCI or DCC in basic conditions .
Biological Activity
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against drug-resistant bacterial strains. In vitro studies have demonstrated its efficacy against various pathogens, suggesting potential application in treating infections .
Anticancer Properties
The compound has shown promising results in cancer research. It appears to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and interfering with cell cycle progression. Mechanistically, it may target specific proteins involved in tumor growth and survival .
The proposed mechanism of action involves the interaction with molecular targets such as:
- FtsZ Protein : Inhibiting bacterial cell division.
- Cell Cycle Regulators : Modulating pathways that control cell proliferation in cancer cells .
Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Studies : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain, indicating strong antibacterial activity .
- Cytotoxicity Assessments : Cytotoxicity tests revealed low toxicity against normal cell lines while maintaining effectiveness against cancerous cells, suggesting a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
A recent study conducted on various bacterial strains highlighted that the compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria. The study emphasized its potential as an alternative treatment for infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving different cancer cell lines (e.g., breast and colon cancer), this compound was found to reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
